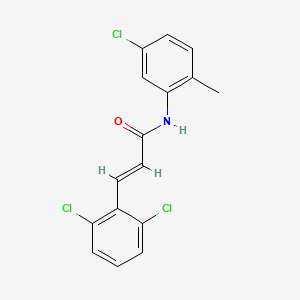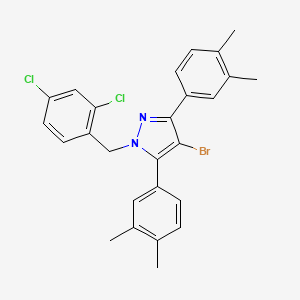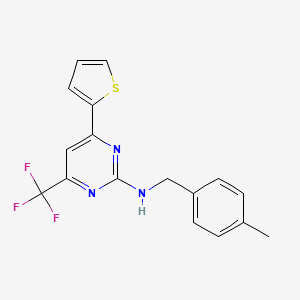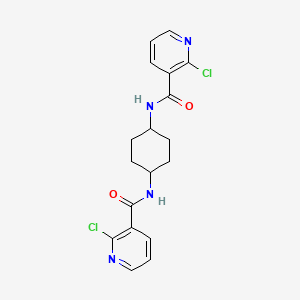
(2E)-N-(5-chloro-2-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-3-(2,6-DICHLOROPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-3-(2,6-DICHLOROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylphenylamine and 2,6-dichlorobenzaldehyde.
Condensation Reaction: The primary step involves a condensation reaction between 5-chloro-2-methylphenylamine and 2,6-dichlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the amine intermediate.
Amidation: The final step involves the amidation of the amine intermediate with acryloyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-3-(2,6-DICHLOROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-3-(2,6-DICHLOROPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the design of bioactive molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-3-(2,6-DICHLOROPHENYL)-2-PROPENAMIDE may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-3-(2,6-DICHLOROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE
- (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-3-(3,5-DICHLOROPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-3-(2,6-DICHLOROPHENYL)-2-PROPENAMIDE is unique due to its specific substitution pattern on the aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H12Cl3NO |
|---|---|
Molecular Weight |
340.6 g/mol |
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H12Cl3NO/c1-10-5-6-11(17)9-15(10)20-16(21)8-7-12-13(18)3-2-4-14(12)19/h2-9H,1H3,(H,20,21)/b8-7+ |
InChI Key |
KEXKEPAWPRBQSI-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methoxyphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933564.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10933566.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10933573.png)
![7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-N-(4-sulfamoylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10933583.png)
![azepan-1-yl[6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10933592.png)
![6-cyclopropyl-N-[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933596.png)
![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10933602.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10933605.png)

![6-(4-methoxyphenyl)-1,3-dimethyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933615.png)

